molecular formula C17H21N3O3 B6970995 [4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-(5-methylfuran-3-yl)methanone

[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-(5-methylfuran-3-yl)methanone

Cat. No.: B6970995
M. Wt: 315.37 g/mol
InChI Key: OZJWZNNSWNPBDE-UHFFFAOYSA-N
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Description

[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-(5-methylfuran-3-yl)methanone: is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a piperazine ring, and a furan ring

Properties

IUPAC Name

[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]-(5-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-3-22-16-6-4-5-15(18-16)19-7-9-20(10-8-19)17(21)14-11-13(2)23-12-14/h4-6,11-12H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJWZNNSWNPBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)N2CCN(CC2)C(=O)C3=COC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-(5-methylfuran-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Derivative: Starting with 2-chloropyridine, an ethoxy group is introduced at the 6-position through a nucleophilic substitution reaction using sodium ethoxide.

    Piperazine Ring Formation: The ethoxypyridine derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine ring.

    Furan Ring Introduction: The final step involves the coupling of the piperazine derivative with 5-methylfuran-3-carboxylic acid chloride in the presence of a base like triethylamine to form the desired methanone compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting the methanone to a corresponding alcohol.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting neurological disorders.

Industry:

  • Potential applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which [4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-(5-methylfuran-3-yl)methanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The piperazine ring may play a role in binding to biological macromolecules, while the furan and pyridine rings could be involved in electronic interactions.

Comparison with Similar Compounds

  • [4-(6-Methoxypyridin-2-yl)piperazin-1-yl]-(5-methylfuran-3-yl)methanone
  • [4-(6-Chloropyridin-2-yl)piperazin-1-yl]-(5-methylfuran-3-yl)methanone

Uniqueness:

  • The presence of the ethoxy group in [4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-(5-methylfuran-3-yl)methanone provides unique electronic properties that can influence its reactivity and binding affinity.
  • The combination of the piperazine, pyridine, and furan rings in a single molecule offers a versatile scaffold for further functionalization and exploration in various scientific fields.

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